What are the physical and chemical properties of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride?
What are the physical and chemical properties of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride?
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride (CAS No: 91252-27-6). As a key chiral building block and a derivative of the phenethylamine class, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document delves into its structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it outlines standardized experimental protocols for property determination and provides insights into its synthesis and safety considerations, offering a holistic resource for scientific professionals.
Introduction and Significance
1-(3,4-Dimethoxyphenyl)ethan-1-amine is a phenethylamine derivative structurally related to the neurotransmitter dopamine, with the hydroxyl groups replaced by methoxy moieties.[1] Its hydrochloride salt form enhances its stability and solubility, making it more amenable to handling and formulation in a laboratory setting. The presence of a chiral center at the alpha-carbon makes this compound a valuable intermediate for the asymmetric synthesis of complex pharmaceutical agents and a resolving agent for separating enantiomers.[2] Understanding its fundamental properties is paramount for its effective application in synthetic organic chemistry and for exploring the structure-activity relationships of its more complex derivatives.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The hydrochloride salt of 1-(3,4-dimethoxyphenyl)ethan-1-amine presents as a solid material with properties distinct from its free base form.[3]
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)ethan-1-amine;hydrochloride | - |
| CAS Number | 91252-27-6 (Racemate HCl) | [4][5] |
| 906528-67-4 ((1S)-enantiomer HCl) | [3] | |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 217.69 g/mol | [3][5][6] |
| Appearance | Solid | [3] |
| Solubility | Limited solubility in water for the free base, which is significantly enhanced in the hydrochloride salt form.[7] Soluble in alcohols like methanol and ethanol. | - |
| pKa (estimated) | 9.5 - 10.0 (for the conjugate acid) | [7] |
| LogP (computed) | 2.145 | [5] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [5] |
Solubility and Lipophilicity
As is typical for aromatic amines, the free base form of 1-(3,4-dimethoxyphenyl)ethan-1-amine has limited solubility in aqueous media due to the hydrophobic nature of the dimethoxy-substituted phenyl ring.[7] Conversion to the hydrochloride salt drastically improves water solubility by forming an ionic species.[7] The computed LogP value of 2.145 indicates a moderate degree of lipophilicity, which is a critical parameter for predicting membrane permeability and interactions with biological targets.[5]
Acidity/Basicity (pKa)
The primary amine group is basic and readily protonated. The estimated pKa of the resulting ammonium ion is in the range of 9.5 to 10.0.[7] This is a crucial factor for drug development, as it dictates that at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form.[7] This ionization state influences its solubility, receptor binding, and pharmacokinetic profile.[7]
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment.
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Infrared (IR) Spectroscopy : The IR spectrum of the hydrochloride salt is characterized by a broad absorption band in the 2400-2700 cm⁻¹ region, which is indicative of the N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺).[8][9] Other key absorbances include C(sp³)-H stretching from the methyl and ethyl groups around 2800-3000 cm⁻¹, C=C stretching of the aromatic ring near 1500-1600 cm⁻¹, and strong C-O stretching from the methoxy ether groups typically found between 1200-1300 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show distinct signals for the aromatic protons (typically 3H, in the 6.8-7.0 ppm range), a quartet for the benzylic proton (1H, -CH(NH₃⁺)-), two singlets for the non-equivalent methoxy groups (6H, ~3.9 ppm), and a doublet for the terminal methyl group (3H, ~1.5 ppm). The amine protons may appear as a broad singlet.
-
¹³C NMR : Expected signals would include those for the aromatic carbons (with C-O carbons shifted downfield), the benzylic carbon, the two distinct methoxy carbons, and the terminal methyl carbon.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak for the free base (m/z = 181.11) would be observed.[11] A prominent fragment would likely correspond to the loss of the methyl group (M-15), and another significant peak would be the benzylic cation formed by cleavage of the Cα-Cβ bond.
Chemical Properties and Reactivity
The chemical behavior of 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is dominated by the reactivity of its primary amine group.
-
Basicity : As the hydrochloride salt, the amine is already protonated. Treatment with a base (e.g., NaOH, NaHCO₃) will liberate the free amine, which can then act as a nucleophile.
-
Nucleophilicity : The free amine can undergo various reactions typical of primary amines, including N-alkylation, N-acylation to form amides, and reaction with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.
-
Application in Synthesis : Its primary utility is as a chiral building block.[2] For instance, the enantiomerically pure amine can be used to introduce a chiral center into a target molecule or can serve as a chiral auxiliary. It is also employed as a resolving agent to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization.[2]
Synthesis Overview
A common and efficient method for synthesizing 1-(3,4-dimethoxyphenyl)ethan-1-amine is through the reductive amination of the corresponding ketone, 3',4'-dimethoxyacetophenone.[12] This process typically involves the reaction of the ketone with an ammonia source (like ammonium acetate) or ammonia itself, followed by reduction of the intermediate imine using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Caption: Reductive amination pathway for synthesis.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol describes the determination of the pKa of the conjugate acid of 1-(3,4-dimethoxyphenyl)ethan-1-amine.
Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated amine.
Materials:
-
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the hydrochloride salt and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Endpoint Determination: Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (indicated by a sharp inflection in the pH).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (V_eq), which is the midpoint of the steep inflection.
-
The volume at the half-equivalence point is V_eq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence point.
-
Alternatively, a first or second derivative plot can be used to determine the equivalence point more accurately.
-
Caption: Workflow for pKa determination via titration.
Safety and Handling
While specific toxicity data for this compound is limited, related amine hydrochlorides and the free base are classified as hazardous.[11][13] The free base is known to cause severe skin burns and eye damage.[11] General precautions for handling amine hydrochlorides should be followed:
-
GHS Hazards (Inferred): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.
Conclusion
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a versatile chemical intermediate with well-defined physicochemical properties that make it suitable for a range of applications in synthetic and medicinal chemistry. Its solid form, enhanced water solubility, and the reactivity of its primary amine group are key characteristics. A thorough understanding of its properties, as detailed in this guide, is essential for researchers and scientists to effectively and safely utilize this compound in their work.
References
- Benchchem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)ethylamine.
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- Echemi. (n.d.). 1-(3,4-dimethoxyphenyl)ethanamine | 65451-89-0, (1S).
- Chemdiv. (n.d.). Compound 1-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1).
- FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).
- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
- ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.
- Smolecule. (2024). 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine.
- CymitQuimica. (n.d.). (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride.
- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride.
- Echemi. (n.d.). 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride.
- BLDpharm. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine.
- ChemScene. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride.
- ResearchGate. (n.d.). The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix.
- CDN. (n.d.). Infrared Spectroscopy.
Sources
- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. Compound 1-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) - Chemdiv [chemdiv.com]
- 7. Buy 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine | 1784488-42-1 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. echemi.com [echemi.com]
- 12. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 13. 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 54602520 - PubChem [pubchem.ncbi.nlm.nih.gov]
